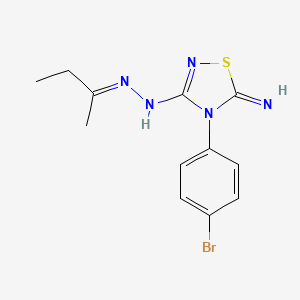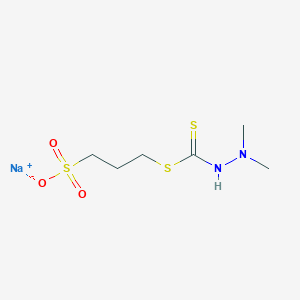
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- is a synthetic organic compound belonging to the pyrimidinedione class This compound is characterized by its unique structure, which includes a pyrimidinedione core and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidinedione core. This intermediate is then subjected to alkylation with 2-(4-ethoxy-3-methylphenyl)ethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-phenylethyl)-: Lacks the ethoxy and methyl substituents on the phenyl ring.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-methoxyphenyl)ethyl)-: Contains a methoxy group instead of an ethoxy group.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethylphenyl)ethyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the ethoxy and methyl substituents on the phenyl ring of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
特性
CAS番号 |
88655-24-7 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
1-[2-(4-ethoxy-3-methylphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)19/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,19) |
InChIキー |
KSDXBUICEIRYRC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















